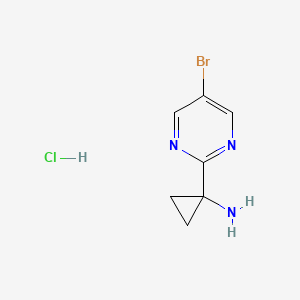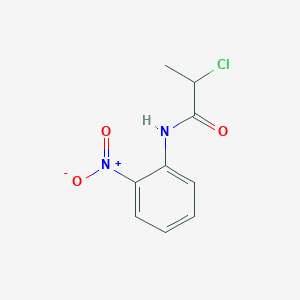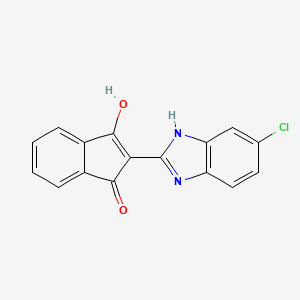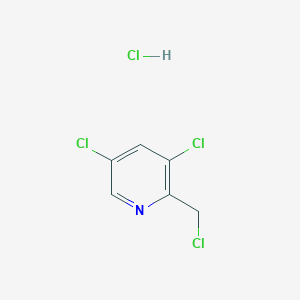![molecular formula C15H14Cl2S2 B3034759 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene CAS No. 219537-97-0](/img/structure/B3034759.png)
5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene
Vue d'ensemble
Description
The compound "5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene" is a complex thiophene derivative. Thiophene derivatives are known for their utility in various fields, including pharmaceuticals, agrochemicals, and materials science due to their unique chemical and physical properties. The compound is likely to have interesting reactivity and electronic properties due to the presence of multiple chloro and methyl substituents on the thiophene rings and the cyclopentene moiety.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of 2-Chloro-5-methylthiophene, a potential precursor or related compound, can be performed using sulfuryl chloride with a yield of 73.96%, indicating a facile and low-cost route for the preparation of such compounds . The synthesis of complex thiophene derivatives often involves multi-step reactions, where the choice of reagents and conditions can significantly affect the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of related compounds has been solved, revealing details such as dihedral angles, conformation, and intermolecular interactions . These structural analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. Cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, which are structurally related to the compound , have been shown to be intermediates in phototransposition reactions and can undergo aromatization, rearrangement, and Diels–Alder reactions . The presence of chloro substituents in the compound may also facilitate further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro and electron-donating groups like methyl can affect the electronic properties of the compound. For instance, poly(3-methylthiophene) exhibits specific capacitive behaviors, which can be studied using electrochemical impedance spectroscopy, indicating potential applications in electronic materials . The substituents and the overall molecular architecture of the compound will dictate its solubility, melting point, and stability.
Applications De Recherche Scientifique
1. Photochromic Materials
A study by Abboud (2020) focused on the synthesis and characterization of a bis-silylated dithienylethene (DTE) derivative, closely related to 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene, for potential applications in photochromic periodic mesoporous organosilica (PPMO). This work highlights the relevance of such compounds in the development of new photochromic materials.
2. Synthesis of Pharmaceuticals and Agrochemicals
The synthesis of 2-Chloro-5-methylthiophene, a compound structurally similar to the chemical , was reported by Yang (2010). This compound is noted for its role as a versatile intermediate in the creation of pharmaceuticals and agrochemicals.
3. Hybrid Molecules and Photoinduced Transformations
Research by Tuktarov et al. (2017) on the synthesis of C60 adducts with azides derived from 3,3′-(cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene) shows the potential of these compounds in studying photoinduced transformations of hybrid molecules.
4. Electroluminescent Materials
The study of photochromic diarylethene derivatives by Frisch et al. (2013) contributes to the understanding of electroluminescent materials. These derivatives, related to the compound , exhibit changes in their electronic structure upon photoillumination, relevant to applications in optoelectronics.
5. Herbicidal Activity
A derivative of 3-methylthiophen-2-yl, structurally similar to the compound in focus, was synthesized and its herbicidal activity was assessed by Hwang et al. (2005). This highlights the potential agricultural applications of such compounds.
Propriétés
IUPAC Name |
5-chloro-3-[2-(5-chloro-2-methylthiophen-3-yl)cyclopenten-1-yl]-2-methylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZQNPCSQDROIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C2=C(CCC2)C3=C(SC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182451 | |
| Record name | 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene | |
CAS RN |
219537-97-0 | |
| Record name | 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219537-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)










![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)
